N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción
Propiedades
IUPAC Name |
N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-5-10-19-17-11-13(2)20-18-12-15(21-22(17)18)14-8-6-7-9-16(14)23-3/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBWUYSPNPKRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Substitution with the methoxyphenyl group: This step involves the nucleophilic aromatic substitution of a halogenated pyrazolo[1,5-a]pyrimidine intermediate with a methoxyphenyl nucleophile.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of nucleophiles or electrophiles, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazolo[1,5-a]pyrimidine compounds.
Aplicaciones Científicas De Investigación
Anti-Mycobacterial Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise in this area:
- Mechanism of Action: The compound is believed to bind between specific subunits of the ATP synthase enzyme, disrupting ATP production in M.tb. This mechanism was elucidated through structure-activity relationship (SAR) studies that indicated optimal binding configurations with various substituents on the pyrazolo[1,5-a]pyrimidine scaffold .
Anticancer Potential
The compound also exhibits potential as an anticancer agent. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation:
- In Vitro Studies: Compounds similar to N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of pyrazolo[1,5-a]pyrimidine derivatives:
These findings suggest that modifications to the substituents on the pyrazolo[1,5-a]pyrimidine ring can significantly impact biological activity.
Tuberculosis Treatment
A study conducted by Tantry et al. explored various derivatives of pyrazolo[1,5-a]pyrimidines for their anti-tubercular activity. N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine was included in a series of compounds tested against M.tb in vitro and showed promising results in inhibiting bacterial growth .
Cancer Cell Lines
In another investigation focused on anticancer properties, a related compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of the methoxy substituent in enhancing bioactivity through improved interactions with cellular targets involved in apoptosis .
Mecanismo De Acción
The mechanism of action of N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects.
Comparación Con Compuestos Similares
N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
- N-butyl-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-butyl-2-(2-hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-butyl-2-(2-nitrophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring. The unique combination of substituents in N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Actividad Biológica
N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb) infections. The compound under discussion has shown significant in vitro activity against M.tb, with studies indicating that various structural modifications can enhance its efficacy and selectivity against this pathogen .
Structure-Activity Relationships
The biological activity of N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be influenced by its structural components. A comprehensive SAR analysis has revealed that:
- Substituent Variations : Modifications at the 3 and 5 positions of the phenyl rings significantly affect the compound's antimycobacterial activity.
- Key Functional Groups : The presence of a 3-(4-fluoro)phenyl group and various alkyl or aryl substituents at the 5-position enhance potency against M.tb .
Antimycobacterial Activity
The following table summarizes the in vitro activity of N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine against M.tb:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | 0.8 | Inhibition of ATP synthase |
| Other analogs (e.g., 3-fluorophenyl) | 0.6 - 1.0 | Similar mechanism |
This data indicates that the compound exhibits potent inhibitory effects on M.tb growth, making it a candidate for further development as an anti-tuberculosis agent .
Case Study: Efficacy in Animal Models
In vivo studies have demonstrated that N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is effective in reducing M.tb burden in infected mice. The compound was administered at varying doses, with results showing a significant reduction in bacterial load compared to untreated controls.
Additional Biological Activities
Beyond its antimycobacterial properties, pyrazolo[1,5-a]pyrimidines have been investigated for anticancer activities. For example:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodology : Synthesis typically involves multi-step reactions, starting with the pyrazolo[1,5-a]pyrimidine core. Key steps include cyclization of aminopyrazole precursors with β-diketones or substituted enamines. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) improve intermediate solubility .
- Catalysts : Triethylamine or K₂CO₃ enhances reaction efficiency in nucleophilic substitutions .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and purity .
- Data Table :
| Step | Reagents/Conditions | Yield Optimization | Reference |
|---|---|---|---|
| Core formation | β-diketone + aminopyrazole, 100°C, DCM | 65–75% | |
| Amine coupling | N-butylamine, K₂CO₃, DMF, 80°C | 70–85% |
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Methodology :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities; retention times calibrated against standards .
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~380–400 Da) .
Q. How are preliminary biological activities screened for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- In vitro assays : Kinase inhibition (e.g., EGFR, CDK2) via fluorescence polarization; IC50 values calculated using dose-response curves .
- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 2 and 5) influence target binding and selectivity?
- Methodology :
- SAR Studies : Compare analogs with varying substituents (e.g., halogen vs. methoxy groups) using molecular docking (AutoDock Vina) and binding free energy calculations .
- Data Table :
| Substituent (Position 2) | Biological Activity (IC50) | Target Selectivity | Reference |
|---|---|---|---|
| 2-Methoxyphenyl | EGFR: 12 nM | High (CDK2 > EGFR) | |
| 4-Fluorophenyl | CDK2: 8 nM | Moderate |
- Key Insight : Bulky groups (e.g., tert-butyl) at position 5 reduce off-target interactions by steric hindrance .
Q. How can discrepancies between in vitro and in vivo activity data be systematically addressed?
- Methodology :
- Bioavailability checks : Measure plasma stability (LC-MS/MS) and logP values to assess membrane permeability .
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays .
- In vivo models : Use rodent PD models (e.g., 6-OHDA-lesioned rats) to correlate target engagement with behavioral outcomes .
Q. What strategies improve target specificity and mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target hits; prioritize compounds with >100-fold selectivity .
- Crystallography : Resolve co-crystal structures (e.g., with CDK2) to guide rational design of hydrogen-bonding motifs .
- Proteomics : Use thermal shift assays to validate binding to intended targets .
Notes for Experimental Design
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
